1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5) is a highly functionalized, tri-substituted aromatic building block characterized by its precise 1,2,3-substitution pattern. It features two orthogonal reactive sites: a fluorine atom highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent ortho-nitro group, and a bromine atom primed for downstream transition-metal-catalyzed cross-coupling[1]. In industrial and advanced laboratory procurement, this compound is selected primarily for its ability to support sequential, multi-step functionalization without protecting groups. It serves as a critical precursor for the scalable synthesis of complex biaryls, fused heterocycles such as indoles and benzimidazoles, and macrocyclic peptides where strict regiochemical control is mandatory.
Generic substitution with simpler di-substituted or differently regioconfigured building blocks fundamentally breaks the sequential functionalization strategy required for complex targets. Replacing the target compound with 1-bromo-3-chloro-2-nitrobenzene drastically reduces SNAr reaction rates, forcing the use of elevated temperatures that degrade sensitive nucleophiles and cause racemization of chiral amino acid precursors [1]. Utilizing 1,3-difluoro-2-nitrobenzene eliminates the bromine handle, completely preventing subsequent palladium-catalyzed cross-coupling steps necessary for cyclization. Furthermore, altering the substitution pattern to 1-bromo-4-fluoro-2-nitrobenzene shifts the relationship between the reactive sites, yielding incorrect downstream regioisomers (e.g., 5-substituted instead of 4-substituted heterocycles), making 1-bromo-3-fluoro-2-nitrobenzene strictly non-interchangeable in targeted API procurement[2].
In the synthesis of complex macrocycles, 1-bromo-3-fluoro-2-nitrobenzene enables decagram-scale (40 g) SNAr with sensitive chiral nucleophiles like N-Boc-L-tryptophan at room temperature, achieving quantitative yields without racemization [1]. In contrast, using less reactive analogs like chloronitrobenzenes typically requires elevated temperatures that induce significant racemization and lower yields for sensitive chiral nucleophiles.
| Evidence Dimension | SNAr yield and racemization rate |
| Target Compound Data | Quantitative yield, 0% racemization at room temperature (40 g scale) |
| Comparator Or Baseline | Chloronitrobenzene analogs (require >80 °C, leading to partial racemization) |
| Quantified Difference | Enables room-temperature coupling with complete retention of stereocenters |
| Conditions | NaOH in DMSO, room temperature, decagram scale |
Procurement of the fluoro-derivative is essential for scaling up chiral pharmaceutical intermediates without yield-destroying thermal degradation.
The precise 1-bromo-3-fluoro-2-nitro substitution pattern provides orthogonal reactivity that simpler building blocks lack. The highly activated fluorine undergoes selective SNAr with amines or phenols (e.g., reacting with 70% ethylamine at 50 °C to yield 27.3 g of intermediate), leaving the bromine intact [1]. Subsequent reduction of the nitro group allows the retained bromine to participate in palladium-catalyzed cyclizations, such as the Larock indole synthesis[2]. Using 1,3-difluoro-2-nitrobenzene completely eliminates the possibility of the final cross-coupling step, breaking the synthetic route.
| Evidence Dimension | Route compatibility for sequential SNAr and Pd-coupling |
| Target Compound Data | Supports 3-step SNAr/Reduction/Pd-coupling sequence |
| Comparator Or Baseline | 1,3-difluoro-2-nitrobenzene (fails at Pd-coupling step) |
| Quantified Difference | 100% route enablement for complex fused heterocycles vs. route failure |
| Conditions | Sequential SNAr (amine/phenol), nitro reduction, and Pd-catalyzed cross-coupling |
Buyers must select this exact tri-substituted compound to unlock multi-step, one-pot or sequential cascade syntheses of complex heterocycles.
The 1,2,3-substitution pattern of 1-bromo-3-fluoro-2-nitrobenzene is critical for synthesizing sterically demanding 4-substituted indoles or 1,4-disubstituted benzimidazoles [1]. When substituted with 1-bromo-4-fluoro-2-nitrobenzene, the altered para-relationship between the fluorine and nitro group directs cyclization to form 5-substituted heterocycles instead. This strict structural requirement means that for specific target APIs, the 1,2,3-isomer is an absolute procurement necessity to ensure correct downstream regiochemistry.
| Evidence Dimension | Downstream heterocycle regiochemistry |
| Target Compound Data | Yields 4-substituted indoles / 1,4-disubstituted benzimidazoles |
| Comparator Or Baseline | 1-bromo-4-fluoro-2-nitrobenzene (yields 5-substituted isomers) |
| Quantified Difference | Complete shift in product regiochemistry |
| Conditions | Post-SNAr cyclization pathways |
Procuring the correct regioisomer is non-negotiable for synthesizing specific target active pharmaceutical ingredients (APIs) where binding pocket geometry requires 4-substitution.
Due to its ability to undergo room-temperature SNAr without causing racemization, 1-bromo-3-fluoro-2-nitrobenzene is the ideal building block for synthesizing complex, atropisomeric cyclic peptides. It allows for the safe, large-scale coupling of delicate amino acids like N-Boc-L-tryptophan [1].
The compound's strict 1,2,3-substitution pattern ensures the correct regiochemistry when building fused bicyclic heterocycles. It is heavily utilized in pharmaceutical development for APIs requiring 4-substituted indoles or 1,4-disubstituted benzimidazoles, where orthogonal functionalization is required [2].
Industrial patents highlight the use of 1-bromo-3-fluoro-2-nitrobenzene in synthesizing 3,4-dihydroquinolin-2(1H)-one compounds for thyroid-related diseases, as well as 5-HT5A receptor antagonists. Its reliable reactivity with phenols and amines under mild conditions makes it a staple in medicinal chemistry workflows [3].
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